molecular formula C21H16N8 B14260581 2,2'-Methylenebis[6-(1H-imidazol-2-yl)-1H-benzimidazole] CAS No. 157168-50-8

2,2'-Methylenebis[6-(1H-imidazol-2-yl)-1H-benzimidazole]

Katalognummer: B14260581
CAS-Nummer: 157168-50-8
Molekulargewicht: 380.4 g/mol
InChI-Schlüssel: RIBUQSSTPAPGFC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2’-Methylenebis[6-(1H-imidazol-2-yl)-1H-benzimidazole] is a complex organic compound that features two imidazole rings connected by a methylene bridge. This compound is notable for its unique structure, which imparts a range of chemical and biological properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Methylenebis[6-(1H-imidazol-2-yl)-1H-benzimidazole] typically involves the condensation of imidazole derivatives with formaldehyde under acidic or basic conditions. One common method includes the reaction of 6-(1H-imidazol-2-yl)-1H-benzimidazole with formaldehyde in the presence of a catalyst such as hydrochloric acid or sodium hydroxide .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperature and pH conditions. The product is then purified using techniques such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions: 2,2’-Methylenebis[6-(1H-imidazol-2-yl)-1H-benzimidazole] can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated reagents, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole rings .

Wissenschaftliche Forschungsanwendungen

2,2’-Methylenebis[6-(1H-imidazol-2-yl)-1H-benzimidazole] has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2,2’-Methylenebis[6-(1H-imidazol-2-yl)-1H-benzimidazole] involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. The imidazole rings can coordinate with metal ions, influencing various biochemical pathways. This compound’s ability to form stable complexes with metals is crucial for its role in catalysis and coordination chemistry .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 2,2’-Methylenebis[6-(1H-imidazol-2-yl)-1H-benzimidazole] is unique due to its dual imidazole structure, which imparts distinct chemical reactivity and biological activity. Its ability to form stable complexes with metals and its broad range of applications in various fields make it a valuable compound for research and industrial use .

Eigenschaften

CAS-Nummer

157168-50-8

Molekularformel

C21H16N8

Molekulargewicht

380.4 g/mol

IUPAC-Name

6-(1H-imidazol-2-yl)-2-[[6-(1H-imidazol-2-yl)-1H-benzimidazol-2-yl]methyl]-1H-benzimidazole

InChI

InChI=1S/C21H16N8/c1-3-14-16(9-12(1)20-22-5-6-23-20)28-18(26-14)11-19-27-15-4-2-13(10-17(15)29-19)21-24-7-8-25-21/h1-10H,11H2,(H,22,23)(H,24,25)(H,26,28)(H,27,29)

InChI-Schlüssel

RIBUQSSTPAPGFC-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=C1C3=NC=CN3)NC(=N2)CC4=NC5=C(N4)C=C(C=C5)C6=NC=CN6

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.